2,3,6-Trimethylcyclohexylmethyl acetate

Description

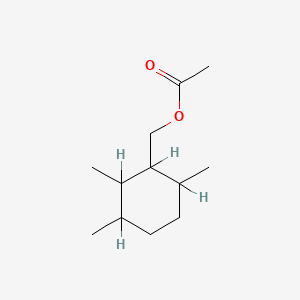

Structure

2D Structure

3D Structure

Properties

CAS No. |

67801-27-8 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(2,3,6-trimethylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C12H22O2/c1-8-5-6-9(2)12(10(8)3)7-14-11(4)13/h8-10,12H,5-7H2,1-4H3 |

InChI Key |

YHSAULCEFFMJLK-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1C)COC(=O)C)C |

Canonical SMILES |

CC1CCC(C(C1C)COC(=O)C)C |

Other CAS No. |

67801-27-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,6 Trimethylcyclohexylmethyl Acetate and Analogues

Target-Oriented Synthesis of the 2,3,6-Trimethylcyclohexyl Core Structure

A key starting material for this synthesis is m-cresol, which undergoes vapor-phase methylation with methanol (B129727) in the presence of a specialized catalyst to yield 2,3,6-trimethylphenol (B1330405). researchgate.netchemicalbook.com Metal oxide catalysts, particularly those based on iron oxides modified with other metal oxides such as zinc, chromium, tin, magnesium, and silicon, have shown high selectivity for the desired ortho-methylation. chemicalbook.com Another patented method describes the use of an amorphous titanium/sulfate/magnesium oxide catalyst to achieve high selectivity to 2,3,6-trimethylphenol from meta-substituted phenols. google.com The reaction conditions for these gas-phase methylations are typically carried out at elevated temperatures, ranging from 300 to 460 °C. chemicalbook.com

Once 2,3,6-trimethylphenol is obtained, the next crucial step is the hydrogenation of the aromatic ring to afford the corresponding 2,3,6-trimethylcyclohexanol (B8650157). This transformation is generally achieved through catalytic hydrogenation under hydrogen pressure. Various catalysts have been employed for the hydrogenation of phenols to cyclohexanols, including supported ruthenium catalysts (e.g., Ru/TiO2, Ru/Al2O3) and nickel-based catalysts (e.g., Ni/CNT). mdpi.comsaspublishers.comresearchgate.net The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can influence the reaction's efficiency and the stereochemical outcome of the resulting cyclohexanol (B46403). For instance, complete conversion of phenol (B47542) to cyclohexanol has been reported at 220 °C using a Ni/CNT catalyst. mdpi.com

The resulting 2,3,6-trimethylcyclohexanol then serves as the immediate precursor for the introduction of the methyl acetate (B1210297) moiety. This typically involves a reduction of a carboxyl group or a related functional group at the 1-position, which is then followed by esterification. An alternative approach could involve the synthesis of 2,3,6-trimethylcyclohexanecarbaldehyde, which can then be reduced to the corresponding alcohol before esterification.

Esterification Strategies for the Acetate Moiety in Substituted Cyclohexyl Alcohols

The final step in the synthesis of 2,3,6-trimethylcyclohexylmethyl acetate is the esterification of the corresponding alcohol, (2,3,6-trimethylcyclohexyl)methanol (B13152896). The Fischer esterification is a classic and widely used method for this purpose, involving the reaction of the alcohol with acetic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid. youtube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol or the removal of water is often employed. youtube.com

However, the steric hindrance posed by the bulky 2,3,6-trimethylcyclohexyl group can significantly slow down the rate of esterification. Primary alcohols are generally more reactive towards esterification than secondary and tertiary alcohols, and even for primary alcohols, bulky substituents near the reaction center can impede the reaction. youtube.com This is analogous to the reduced reactivity of neopentyl-type alcohols in substitution reactions due to steric hindrance from the adjacent quaternary carbon. masterorganicchemistry.com

For sterically hindered alcohols, more reactive acylating agents than carboxylic acids are often preferred. The use of acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) can lead to higher yields and faster reaction rates. youtube.com The reaction with an acid chloride is typically vigorous and produces hydrogen chloride as a byproduct, while the reaction with an acid anhydride (B1165640) is generally slower and produces a carboxylic acid as a byproduct. youtube.com

For particularly challenging esterifications of sterically hindered alcohols, specialized methods have been developed. One such strategy involves the use of benzotriazole (B28993) esters, which are formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated esters then react efficiently with the sterically hindered alcohol in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Table 1: Comparison of Esterification Methods for Alcohols

| Method | Acylating Agent | Catalyst/Reagent | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Inexpensive reagents | Reversible, can be slow for hindered alcohols |

| Acid Chloride Method | Acid Chloride | None or a weak base | High reactivity, good yield | Expensive, produces corrosive HCl |

| Acid Anhydride Method | Acid Anhydride | Can be acid or base catalyzed | Good reactivity, no HCl byproduct | Less reactive than acid chlorides |

| Benzotriazole Esters | Carboxylic Acid | HOBt, EDC, DMAP | Effective for sterically hindered alcohols | More complex reagent system |

Stereoselective Synthesis Approaches for Defined Stereoisomers of Trimethylcyclohexylmethyl Acetates

The this compound molecule possesses multiple stereocenters, leading to the existence of several stereoisomers. The specific spatial arrangement of the methyl groups and the acetate moiety can significantly influence the molecule's physical and chemical properties. Therefore, the development of stereoselective synthetic methods to obtain specific, well-defined stereoisomers is of considerable interest.

Achieving stereocontrol during the synthesis of the cyclohexane (B81311) core is a primary strategy. The catalytic hydrogenation of 2,3,6-trimethylphenol can lead to a mixture of cis and trans isomers of 2,3,6-trimethylcyclohexanol. The diastereoselectivity of this reaction can be influenced by the choice of catalyst, support, and reaction conditions. For instance, in the hydrogenation of related substituted phenols, the nature of the catalyst and the hydrogen pressure have been shown to affect the cis/trans ratio of the resulting cyclohexanols.

A patent for the preparation of a related compound, 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol, describes the separation of cis and trans isomers via fractional distillation, highlighting that the isolation of specific stereoisomers of substituted cyclohexanes is feasible. google.com This suggests that a similar approach could be applied to separate the diastereomers of (2,3,6-trimethylcyclohexyl)methanol before the final esterification step.

Furthermore, advanced stereoselective methods for the synthesis of highly substituted cyclohexanes have been reported. For example, a rhodium-carbene initiated domino reaction has been utilized to create cyclohexanes with four stereocenters with a high degree of stereocontrol. nih.gov Although not directly applied to the target molecule, such methodologies demonstrate the potential for developing enantioselective and diastereoselective routes to specific isomers of the 2,3,6-trimethylcyclohexyl core.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Considerations |

| Diastereoselective Hydrogenation | Controlling the stereochemical outcome of the hydrogenation of 2,3,6-trimethylphenol. | Catalyst selection, reaction temperature, and pressure. |

| Chiral Resolution | Separation of racemic mixtures of intermediates, such as (2,3,6-trimethylcyclohexyl)methanol. | Use of chiral resolving agents or chiral chromatography. |

| Asymmetric Synthesis | Building the chiral centers into the cyclohexane ring using stereoselective reactions. | Employment of chiral catalysts or auxiliaries. |

| Isomer Separation | Separation of the final stereoisomers of this compound. | Techniques like fractional distillation or preparative chromatography. |

Derivatization and Analogue Synthesis for Structure-Property and Mechanistic Investigations

To understand the relationship between the molecular structure of this compound and its properties, as well as to probe reaction mechanisms, the synthesis of various analogues and derivatives is a valuable tool. This approach is central to structure-activity relationship (SAR) and structure-odor relationship (SOR) studies, particularly in fields like fragrance chemistry. core.ac.uk

Systematic modifications to the 2,3,6-trimethylcyclohexyl core can provide insights into the role of the substitution pattern. For example, analogues with different alkyl groups in place of the methyl groups, or with a different number of substituents on the cyclohexane ring, could be synthesized. The synthesis of such analogues would likely follow similar synthetic pathways as the parent compound, starting from appropriately substituted phenolic precursors.

In the context of fragrance chemistry, for instance, such derivatization studies are crucial for discovering new compounds with desirable olfactory properties. nih.gov By systematically altering the structure and evaluating the resulting changes in odor, researchers can develop models that predict the scent of new molecules.

Table 3: Examples of Derivatization for Structure-Property Studies

| Modification Area | Example of Derivatization | Potential Investigation |

| Cyclohexyl Core | Synthesis of 2,6-dimethylcyclohexylmethyl acetate | Role of the C3-methyl group |

| Cyclohexyl Core | Synthesis of 2,3,5-trimethylcyclohexylmethyl acetate | Impact of substituent position |

| Ester Moiety | Synthesis of 2,3,6-trimethylcyclohexylmethyl propionate | Effect of increasing the ester chain length |

| Ester Moiety | Synthesis of 2,3,6-trimethylcyclohexylmethyl benzoate | Influence of an aromatic ester group |

Biosynthetic Pathways and Natural Product Context of the 2,3,6 Trimethylcyclohexyl Skeleton

Identification of Natural Products Featuring the 2,3,6-Trimethylcyclohexyl Moiety or Closely Related Structures

The 2,3,6-trimethylcyclohexyl structural unit is not typically found as a simple, isolated molecule in nature. Instead, it is embedded within larger, more complex architectures, often as a result of the cyclization of a C10 geranyl or a C15 farnesyl terpenoid precursor. These intricate natural products are primarily produced by actinomycete bacteria. nih.govmdpi.com

Key examples include:

Napyradiomycins: This is a large family of meroterpenoids isolated from Streptomyces species. nih.gov Their structure features a naphthoquinone core linked to a highly functionalized monoterpenoid (C10) unit, which often cyclizes to form a chlorinated cyclohexane (B81311) or tetrahydropyran (B127337) ring system. nih.govnih.gov Over 50 derivatives have been identified, showcasing variations in halogenation patterns and the structure of the C-10a attached side chain. nih.govnih.gov

Merochlorins: Closely related to the napyradiomycins, the merochlorins (e.g., merochlorins A-J) are also chlorinated meroterpenoids produced by marine-derived Streptomyces. mdpi.com They share a common biosynthetic origin with napyradiomycins, involving the fusion of a polyketide-derived naphthoquinone and a terpenoid precursor. nih.govresearchgate.net

Azamerone: This unique meroterpenoid, isolated from a Streptomyces strain, is structurally related to the napyradiomycins. nih.gov It is distinguished by a highly unusual phthalazinone heterocycle, which is proposed to form via the oxidative rearrangement of a napyradiomycin-type precursor. nih.gov Its complex structure includes a densely functionalized, dichlorinated cyclohexane appendage.

Marfuraquinocins: Isolated from Streptomyces niveus found in a marine sediment sample, this family of compounds possesses a naphthoquinone core and a fused dihydrobenzofuran ring system derived from a farnesyl (C15) unit, which undergoes cyclization to form a cyclohexane ring. nih.gov

| Natural Product Family | Core Structure | Terpenoid Precursor | Key Structural Feature | Typical Source |

|---|---|---|---|---|

| Napyradiomycins | Naphthoquinone | Geranyl (C10) | Chlorinated cyclohexane/tetrahydropyran ring | Streptomyces sp. nih.govnih.gov |

| Merochlorins | Naphthoquinone | Geranyl (C10) | Chlorinated, cyclized terpenoid moiety | Marine Streptomyces sp. mdpi.comresearchgate.net |

| Azamerone | Phthalazinone | Geranyl (C10) | Dichlorinated cyclohexane appendage | Streptomyces sp. nih.gov |

| Marfuraquinocins | Naphthoquinone | Farnesyl (C15) | Cyclized farnesyl side chain forming a cyclohexane ring | Marine Streptomyces sp. nih.gov |

Elucidation of Biosynthetic Gene Clusters (BGCs) Associated with the Production of Relevant Natural Products

The biosynthesis of these complex meroterpenoids is encoded within dedicated biosynthetic gene clusters (BGCs). nih.govresearchgate.net The sequencing of Streptomyces genomes has been instrumental in identifying and characterizing these clusters. nih.gov For instance, the BGCs for napyradiomycins and merochlorins have been identified and studied, revealing a conserved set of genes that orchestrate their assembly. researchgate.netnih.govacs.org

A typical BGC for a napyradiomycin-type meroterpenoid includes genes encoding:

A Type III Polyketide Synthase (PKS): This enzyme is responsible for synthesizing the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) aromatic core from five malonyl-CoA units. nih.govmdpi.com

Prenyltransferases (PTases): These enzymes catalyze the crucial step of attaching a terpenoid moiety (e.g., geranyl diphosphate) to the polyketide core. nih.govresearchgate.net

Vanadium-Dependent Haloperoxidases (VHPOs): A key finding was the discovery of multiple VHPO genes within these clusters. These enzymes are responsible for the highly specific and stereocontrolled halogenation and cyclization reactions that form the complex cyclohexyl ring systems. nih.govacs.orgacs.org

Other Tailoring Enzymes: The clusters also contain genes for other modifying enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and isomerases, which further diversify the final structures. nih.govnih.gov

In some cases, the genes for a single biosynthetic pathway are located in separate clusters on different chromosomes, as observed in the biosynthesis of the meroterpenoids austinol and dehydroaustinol in Aspergillus nidulans. nih.gov The analysis of co-localized BGCs on bacterial genomes is an emerging strategy for discovering natural products that may act synergistically. nih.gov

Enzymatic Mechanisms and Key Biosynthetic Intermediates Involved in Cyclohexyl Ring Formation and Methylation

The formation of the functionalized cyclohexyl ring is a multi-step enzymatic process involving several key enzyme families. The biosynthesis begins with the creation of an aromatic polyketide scaffold, 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govmdpi.com

The subsequent key enzymatic transformations are:

Prenylation: A prenyltransferase (PTase) attaches a geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP) molecule to the THN core. nih.govresearchgate.netresearchgate.net This is a critical C-C bond-forming step that introduces the terpenoid precursor for the future cyclohexyl ring. researchgate.net For example, the PTase NapT9 geranylates THN at the C4 position in napyradiomycin biosynthesis. researchgate.net

Oxidative Cyclization: This is the hallmark of the pathway, often catalyzed by a unique class of vanadium-dependent haloperoxidases (VHPOs) found in Streptomyces. nih.govacs.org Unlike most VHPOs that release reactive hypohalites, these enzymes exhibit strict regiochemical and stereochemical control. acs.org The proposed mechanism involves the VHPO using hydrogen peroxide to oxidize a halide ion (e.g., Cl⁻). nih.govacs.org This activated halogen species is then transferred to the prenyl side chain, initiating a chloronium-induced cyclization cascade that forms the cyclohexane or related heterocyclic ring. researchgate.net For instance, the enzyme NapH1 in the napyradiomycin pathway catalyzes an asymmetric chlorination of the geranyl group, leading to oxidative dearomatization and the formation of the cyclic structure. researchgate.netnih.govacs.org

Isomerization and Further Tailoring: Following the initial cyclization, other enzymes can modify the structure. The napyradiomycin pathway involves another VHPO-family enzyme, NapH3, which, despite its homology, does not act as a halogenase but as an isomerase, catalyzing an α-hydroxyketone rearrangement. nih.govacs.org

| Enzyme | Family | Function in Meroterpenoid Biosynthesis | Example |

|---|---|---|---|

| THN Synthase | Type III PKS | Synthesizes the 1,3,6,8-tetrahydroxynaphthalene (THN) core. nih.govmdpi.com | - |

| NapT9 | Prenyltransferase | Catalyzes geranylation of the THN core. researchgate.net | Napyradiomycin Pathway |

| NapH1 | Vanadium-Dependent Haloperoxidase (VHPO) | Performs stereospecific chlorination and initiates oxidative cyclization. nih.govacs.org | Napyradiomycin Pathway |

| NapH3 | VHPO-family Isomerase | Catalyzes α-hydroxyketone isomerization. nih.govacs.org | Napyradiomycin Pathway |

Microbial Sources and Ecological Niches of Biosynthesis

The primary producers of meroterpenoids featuring the 2,3,6-trimethylcyclohexyl skeleton and its analogs are bacteria belonging to the genus Streptomyces. nih.govnih.gov This genus, part of the phylum Actinobacteria, is renowned for its prolific production of secondary metabolites, accounting for approximately three-quarters of all known bioactive compounds from actinobacteria. nih.gov

These producer strains have been isolated from a wide variety of ecological niches:

Marine Environments: A significant number of these compounds, including the merochlorins, marfuraquinocins, and specific napyradiomycins, have been discovered from Streptomyces species isolated from marine sediments. nih.govmdpi.comnih.govnih.gov For example, the strain producing merochlorins A-F was isolated from marine sediment collected off the coast of California. mdpi.com

Terrestrial Environments: Soil-derived streptomycetes are also a rich source of these natural products. nih.gov The diverse and competitive soil environment likely drives the evolution of such complex bioactive molecules.

Symbiotic Associations: Some producing strains are found in association with other organisms, such as marine sponges. researchgate.net

The ability of Streptomyces to thrive in these varied and often nutrient-limited environments is linked to their complex metabolism and production of secondary metabolites, which can serve as competitive tools or signaling molecules. nih.gov The immense genetic diversity within the genus suggests that many more natural products with unique cyclized terpenoid moieties await discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2,3,6 Trimethylcyclohexylmethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D-NMR, 2D-NMR, ROESY for relative configurations)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of 2,3,6-trimethylcyclohexylmethyl acetate (B1210297). The complexity arising from the substituted cyclohexane (B81311) ring necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D-NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the proton environments. Key signals include a singlet for the acetate methyl protons, multiplets for the protons on the cyclohexane ring, distinct signals for the three ring-attached methyl groups, and signals for the methylene (B1212753) protons of the CH₂OAc group. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial positions. youtube.com

The ¹³C NMR spectrum shows distinct resonances for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the acetate group, the carbons of the cyclohexane ring, the three methyl group carbons, the methylene carbon, and the acetate methyl carbon.

Illustrative ¹H and ¹³C NMR Data: While specific experimental data is not publicly available, a predicted table of chemical shifts illustrates the expected regions for the key signals.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -C(O )CH₃ | N/A | ~171.0 | Carbonyl carbon. |

| -CH₂-OAc | ~3.8 - 4.1 | ~65.0 | Methylene group adjacent to acetate. |

| -C(O)CH ₃ | ~2.05 | ~21.0 | Acetate methyl group. |

| Ring CH | ~0.8 - 2.2 | ~25.0 - 50.0 | Complex overlapping multiplets. |

| Ring CH₃ | ~0.8 - 1.2 | ~15.0 - 25.0 | Signals for the 2, 3, and 6-methyl groups. |

2D-NMR (COSY, HSQC, HMBC): To unravel the complex spin systems of the cyclohexane ring, 2D-NMR is indispensable.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the placement of the methyl groups and the methyl acetate substituent on the ring.

ROESY for Relative Configurations: The relative stereochemistry of the three methyl groups and the acetate substituent (i.e., which are cis/trans to each other) is determined using through-space correlations from a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. acdlabs.com These experiments detect protons that are close in space, irrespective of their bonding connectivity. For instance, a ROESY cross-peak between a proton of one methyl group and a proton on the ring can establish their relative orientation (e.g., both being on the same face of the ring). The presence or absence of correlations between axial protons on carbons 1, 3, and 5 (1,3-diaxial interactions) provides definitive evidence for the chair conformation and the axial or equatorial nature of the substituents. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and aiding in the structural elucidation of 2,3,6-trimethylcyclohexylmethyl acetate.

Precise Molecular Mass: The molecular formula for this compound is C₁₂H₂₂O₂. HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous confirmation of this elemental composition. This distinguishes it from other compounds with the same nominal mass but different chemical formulas.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) reveals the fragmentation pattern of the molecule. This pattern serves as a fingerprint for the compound's structure. Key expected fragmentation pathways for this ester include:

Loss of the acetoxy group: A neutral loss of CH₃COO• (59 Da) or acetic acid (CH₃COOH, 60 Da).

McLafferty rearrangement: If sterically feasible, this can lead to characteristic fragment ions.

Cleavage of the cyclohexane ring: Producing a series of hydrocarbon fragments.

Illustrative HRMS Data:

| Ion | Formula | Calculated Exact Mass (m/z) | Analysis Type |

| [M]⁺• | [C₁₂H₂₂O₂]⁺• | 198.16198 | Molecular ion (EI) |

| [M+H]⁺ | [C₁₂H₂₃O₂]⁺ | 199.16926 | Protonated molecule (ESI) |

| [M+Na]⁺ | [C₁₂H₂₂NaO₂]⁺ | 221.15119 | Sodium adduct (ESI) |

| [M-CH₃COOH]⁺• | [C₁₀H₁₆]⁺• | 136.12520 | Fragment from loss of acetic acid |

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, HPLC-MS Orbitrap) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and, crucially, its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile fragrance compound, GC-MS is the primary technique for its analysis. gcms.cz A sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.

Purity Assessment: The resulting chromatogram shows peaks corresponding to each compound, with the area of the peak being proportional to its concentration. This allows for the precise quantification of the purity of this compound.

Isomer Separation: Different isomers (e.g., cis/trans diastereomers or constitutional isomers like 2,4,6-trimethylcyclohexylmethyl acetate) will often have slightly different retention times, enabling their separation and individual identification by the coupled mass spectrometer. thermofisher.com

Mixture Analysis: In complex matrices like perfumes, GC-MS can identify and quantify the compound among hundreds of other ingredients.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS Orbitrap): For analysis in complex liquid samples or for related, less volatile compounds, HPLC-MS is employed. arxiv.org Coupling HPLC with a high-resolution detector like an Orbitrap mass spectrometer offers significant advantages. thermofisher.comthermofisher.com The Orbitrap provides exceptional mass accuracy and resolution, allowing for the confident identification of compounds even when they are not fully separated chromatographically. arxiv.org This is particularly useful for distinguishing between isomers that may co-elute. researchgate.net

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

This compound possesses three stereogenic centers (at carbons 2, 3, and 6 of the cyclohexane ring), meaning it can exist as multiple stereoisomers. Chiroptical methods are vital for determining the absolute configuration (AC) of a specific, isolated isomer.

Optical Rotation: Measurement of the specific optical rotation, [α]ᴅ, is a classical chiroptical technique. It measures the extent to which a chiral molecule rotates plane-polarized light. While a non-zero value confirms the sample is enantiomerically enriched, assigning the absolute configuration based on this value alone is often unreliable without reference to a known standard. However, in combination with theoretical calculations, it becomes a powerful tool. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. nih.gov The modern approach to determining absolute configuration involves:

Computational modeling to predict the stable conformations of a possible stereoisomer.

Using Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for that isomer. acs.orgrsc.org

Comparing the calculated spectrum with the experimentally measured ECD spectrum of the unknown sample. A strong match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of all stereocenters in the molecule. researchgate.net This approach is particularly valuable for conformationally flexible molecules like substituted cyclohexanes. rsc.org

Structure Activity Relationship Sar Studies of Compounds Containing the 2,3,6 Trimethylcyclohexyl Moiety

Design Principles for SAR Investigations of Cyclohexyl Acetate (B1210297) Derivatives and Analogues

The design of SAR studies for cyclohexyl acetate derivatives is guided by systematic structural modifications to probe the chemical space around a lead compound. A primary principle involves the exploration of the substitution pattern on the cyclohexane (B81311) ring. This includes varying the number, position, and nature of alkyl groups, such as the methyl groups in the 2,3,6-trimethylcyclohexyl scaffold. nih.govomicsonline.org The rationale behind this is that the spatial arrangement and size of these substituents can significantly impact the molecule's ability to fit into a biological target's binding site. pharmacologymentor.com

Another key design principle is the modification of the acetate functionality. This can involve altering the length of the alkyl chain of the ester, replacing the ester with other functional groups like amides or ethers, or introducing unsaturation. youtube.com These changes can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of biological activity. youtube.com

Conformational analysis is also a crucial aspect of the design process. The cyclohexane ring can adopt various conformations (e.g., chair, boat, twist-boat), and the orientation of substituents (axial vs. equatorial) can dramatically affect biological activity. pharmacologymentor.com Therefore, SAR studies often involve the synthesis of conformationally restricted analogues to lock the molecule into a specific shape and determine the bioactive conformation. pharmacologymentor.com

Finally, the principle of bioisosteric replacement is often employed. This involves substituting a particular functional group with another that has similar physical or chemical properties. pharmacologymentor.com For instance, a methyl group might be replaced with a chlorine atom or an ethyl group to probe the steric and electronic requirements of the binding site.

A summary of key design principles for SAR investigations is presented in the table below.

| Design Principle | Rationale | Examples of Modifications |

| Ring Substitution | To probe steric and electronic requirements of the binding pocket. | Varying number, position, and type of alkyl groups on the cyclohexyl ring. |

| Functional Group Modification | To alter polarity, hydrogen bonding, and metabolic stability. | Replacing the acetate with amides, ethers, or other esters. |

| Conformational Restriction | To determine the bioactive conformation and enhance potency. | Introducing double bonds or additional ring systems to limit flexibility. |

| Bioisosteric Replacement | To fine-tune physicochemical properties and biological activity. | Substituting methyl groups with halogens or other small alkyl groups. |

Correlation of Specific Structural Features with Biological Activities

The biological activity of cyclohexyl derivatives is intricately linked to their structural features. The position and orientation of methyl groups on the cyclohexane ring can have a profound impact on potency and selectivity. This phenomenon, often referred to as the "magic methyl" effect, highlights how a seemingly minor modification can lead to significant changes in biological response. nih.govnih.gov

The position of methyl groups can influence how a molecule interacts with its biological target. For example, a methyl group at a specific position might provide a crucial hydrophobic interaction with a nonpolar pocket in a receptor or enzyme active site, thereby enhancing binding affinity. nih.gov Conversely, placing a methyl group in a sterically hindered region could prevent the molecule from binding effectively. The relative positioning of multiple methyl groups, as in the 2,3,6-trimethylcyclohexyl moiety, creates a unique three-dimensional shape that can be critical for molecular recognition.

The nature of the acetate functionality also plays a vital role. The ester group itself can participate in hydrogen bonding interactions with the target. youtube.com Furthermore, the length and branching of the acetyl group can affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and reach its site of action. omicsonline.org For instance, increasing the lipophilicity by adding methylene (B1212753) groups to the acetate chain can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability. pharmacologymentor.com

The table below illustrates the correlation between structural features and their potential impact on biological activity.

| Structural Feature | Potential Impact on Biological Activity |

| Position of Methyl Groups | Influences binding affinity through steric and hydrophobic interactions. Can determine selectivity for different biological targets. |

| Number of Methyl Groups | Affects the overall size and shape of the molecule, impacting its fit within a binding site. |

| Acetate Functionality | The ester carbonyl can act as a hydrogen bond acceptor. The alkyl portion influences lipophilicity and membrane permeability. |

| Stereochemistry of Substituents | The spatial arrangement (axial vs. equatorial) of substituents on the cyclohexane ring can dramatically alter biological activity. |

Impact of Stereochemistry on Activity in Cyclohexyl-Based Chemical Scaffolds

Stereochemistry is a critical determinant of biological activity in cyclohexyl-based compounds. The three-dimensional arrangement of atoms in space can lead to significant differences in how a molecule interacts with a chiral biological target, such as a receptor or enzyme. nih.gov For cyclohexyl derivatives, the stereochemistry of the substituents on the ring is of paramount importance.

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. One enantiomer may bind to a receptor with high affinity, while the other may have little to no activity or even interact with a different target altogether. This stereoselectivity is a direct consequence of the chiral nature of biological macromolecules. nih.gov

The synthesis of stereochemically pure compounds is therefore a crucial aspect of SAR studies. acs.org By preparing and testing individual stereoisomers, researchers can identify the specific spatial arrangement of atoms that is responsible for the desired biological effect. This knowledge is invaluable for the design of more potent and selective drugs with fewer off-target effects.

Comparative SAR Analysis with Related Cyclic Terpenoid or Meroterpenoid Structures

The 2,3,6-trimethylcyclohexyl moiety is a structural feature found in various natural products, including cyclic terpenoids and meroterpenoids. nih.govnih.gov A comparative SAR analysis with these related structures can provide valuable insights into the key determinants of biological activity.

Cyclic monoterpenes, such as limonene (B3431351) and pinene, share the cyclohexane core and often possess biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com The position and type of functional groups on the ring, as well as the degree of unsaturation, are critical for their activity. For example, the presence of a hydroxyl group or an acetate ester can significantly modulate the biological profile compared to the parent hydrocarbon. nih.gov

By comparing the SAR of 2,3,6-trimethylcyclohexylmethyl acetate with these natural products, common structural motifs and functional group arrangements that confer specific biological activities can be identified. This comparative approach can inspire the design of novel analogues with improved properties.

The table below provides a comparative overview of related cyclic structures.

| Compound Class | Key Structural Features | Common Biological Activities |

| Cyclic Monoterpene Acetates | Cyclohexane or cyclopentane (B165970) ring, often with unsaturation and an acetate group. | Antimicrobial, Anti-inflammatory, Antitumor nih.govresearchgate.net |

| Cyclic Terpenoids | Isoprene-based structures forming cyclic scaffolds (e.g., cyclohexane). | Antimicrobial, Antioxidant, Anti-inflammatory nih.govmdpi.com |

| Meroterpenoids | Hybrid structures with a terpenoid (e.g., cyclohexyl) and a polyketide or aromatic moiety. | Cytotoxic, Antibacterial, Antifungal youtube.comnih.gov |

Computational Chemistry and Molecular Modeling of 2,3,6 Trimethylcyclohexylmethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 2,3,6-trimethylcyclohexylmethyl acetate (B1210297). DFT methods are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. nih.govmdpi.com

Detailed Research Findings: For a molecule with multiple chiral centers and a flexible cyclohexyl ring, such as 2,3,6-trimethylcyclohexylmethyl acetate, numerous stereoisomers and conformers exist. DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy (most stable) three-dimensional structure for each possible stereoisomer and their respective conformers (e.g., chair, boat, twist-boat for the cyclohexane (B81311) ring).

Calculate Relative Energies: Establish the relative stability of different conformers and isomers. acs.org This is crucial as the shape of a fragrance molecule is a key determinant of its interaction with olfactory receptors. A study on ethyl acetate synthesis, for instance, used DFT to calculate the potential energy of the reaction and identify the most stable structures of intermediates. nih.gov

Analyze Electronic Properties: Generate maps of electrostatic potential (ESP) to visualize electron-rich and electron-poor regions of the molecule. This helps predict sites for non-covalent interactions. Furthermore, the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to assess the molecule's kinetic stability and reactivity. mdpi.comresearchgate.net

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which has been commonly used for optimizing the geometry of organic molecules, including various esters. mdpi.com The results can explain the reaction mechanisms and structural details that are difficult to observe experimentally. nih.gov

Table 1: Representative Data from a Hypothetical DFT Conformational Analysis of this compound

| Conformer/Isomer | Basis Set/Functional | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Calculated Dipole Moment (Debye) |

|---|---|---|---|---|

| Isomer A (Chair, equatorial acetate) | B3LYP/6-311G(d,p) | 0.00 | 178.5 | 1.95 |

| Isomer A (Chair, axial acetate) | B3LYP/6-311G(d,p) | 2.15 | 65.2 | 2.21 |

| Isomer B (Chair, equatorial acetate) | B3LYP/6-311G(d,p) | 0.58 | 175.9 | 1.99 |

| Isomer A (Twist-Boat) | B3LYP/6-311G(d,p) | 5.80 | - | 2.05 |

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the conformational landscape and how a ligand like this compound might interact with a biological target, such as an olfactory receptor (OR). nih.gov Olfactory receptors belong to the G-protein coupled receptor (GPCR) family, and understanding their activation by odorants is a significant challenge in olfaction science. nih.gov

Detailed Research Findings: Since experimental structures of most ORs are unavailable, homology modeling is often the first step, using known GPCR structures like bovine rhodopsin or the human β2-adrenergic receptor as templates. nih.gov An in silico protocol for predicting OR structures and studying odorant interactions has been developed, demonstrating the power of these computational approaches. nih.gov

An MD simulation of this compound with a modeled OR would involve these steps:

System Setup: The modeled OR is embedded in a simulated lipid bilayer (e.g., POPC) with water molecules and ions to mimic a realistic cellular environment. tandfonline.com

Docking and Simulation: The odorant molecule is docked into the predicted binding pocket of the receptor. The entire system is then simulated for a duration ranging from nanoseconds to microseconds. tandfonline.com

Analysis: The resulting trajectory is analyzed to understand the stability of the interaction, key binding residues, conformational changes in the receptor upon ligand binding, and the calculation of binding free energies. tandfonline.comresearchgate.net

Studies on other odorants have shown that MD simulations can successfully separate agonists from non-agonists and identify critical amino acid residues essential for ligand binding. nih.govresearchgate.net This approach can uncover the molecular determinants of olfactory perception and the dynamic nature of receptor activation. tandfonline.com

Table 2: Typical Workflow and Insights from MD Simulation of an Odorant-Receptor Complex

| Simulation Stage | Description | Potential Insights Gained |

|---|---|---|

| Homology Modeling of OR | Building a 3D model of the target olfactory receptor based on known GPCR structures. | A viable receptor structure for subsequent docking and simulation. |

| Molecular Docking | Predicting the preferred binding orientation of the odorant within the receptor's binding pocket. | Initial binding pose; identification of potential interacting residues. tandfonline.com |

| MD Simulation | Simulating the dynamic movement of the odorant-receptor complex in a membrane environment over time (e.g., 1000 ns). tandfonline.com | Stability of binding; dynamic conformational changes; key hydrogen bonds and hydrophobic interactions. nih.gov |

| Free Energy Calculation | Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | Quantitative prediction of binding strength, which can be correlated with odor intensity or potency. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a correlation between the chemical structure of compounds and their biological activity, such as odor intensity or character. acs.orgnih.gov In the fragrance industry, where synthesizing and testing new molecules is resource-intensive, QSAR provides a cost-effective method for screening potential candidates. mdpi.com

Detailed Research Findings: A QSAR study for fragrance molecules related to this compound would involve several key steps:

Data Set Assembly: A collection of molecules with known odor properties (e.g., ambergris, musky, floral) and their corresponding activity data is compiled. nih.gov

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., from CoMFA or VolSurf). acs.orgnih.gov

Model Generation and Validation: Using machine learning or statistical methods (e.g., k-Nearest Neighbors (kNN), Support Vector Machines (SVM)), a mathematical model is built to link the descriptors to the activity. acs.orgresearchgate.net The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to prevent overfitting. nih.govacs.org

For a set of ambergris fragrance compounds, a combinatorial QSAR approach exploring various combinations of descriptors and modeling methods was shown to be effective in generating predictive models. nih.gov Such a model could predict the likely odor profile of a new compound like this compound based solely on its computed molecular descriptors, thereby guiding synthesis efforts. mdpi.comresearchgate.net

Table 3: Framework for a Predictive QSAR Model for Fragrance Activity

| Component | Example | Purpose |

|---|---|---|

| Training Set | A dataset of >100 diverse fragrance compounds with measured odor intensity. nih.govconicet.gov.ar | To build the mathematical relationship between structure and activity. |

| Molecular Descriptors | Topological indices, CoMFA fields, molecular signatures. acs.orgmdpi.com | To numerically represent the chemical structure of each molecule. |

| Modeling Algorithm | k-Nearest Neighbors (kNN), Classification and Regression Trees (CART), Artificial Neural Networks. researchgate.net | To create the predictive equation or classification rule. |

| Validation | Leave-one-out cross-validation, Y-randomization, prediction on an external test set. acs.org | To ensure the model is robust, statistically significant, and has true predictive power. |

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation and verification in synthetic chemistry. nih.gov For a newly synthesized or isolated compound like this compound, comparing in silico predicted spectra with experimental data provides a high degree of confidence in the assigned structure.

Detailed Research Findings: The process involves calculating the magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) in the molecule, typically using DFT methods. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

This approach has several benefits:

Structure Confirmation: It can help distinguish between different isomers, which may have very similar but distinct predicted spectra.

Understanding Experimental Data: DFT calculations can help assign specific peaks in a complex experimental spectrum to the correct atoms in the molecule, as demonstrated in a study of ethyl acetate synthesis. nih.gov

Building In Silico Libraries: Computationally generated spectra can contribute to "standards-free" libraries, which are invaluable for identifying unknown compounds in complex mixtures, a common challenge in metabolomics and fragrance analysis. acs.org

The accuracy of these predictions depends on the level of theory used and whether factors like solvent effects and conformational averaging are included. nih.govresearchgate.net The lack of machine-readable experimental data is a major obstacle, and efforts to create FAIR (Findable, Accessible, Interoperable, and Reusable) data repositories are crucial for advancing the application of AI and machine learning in this field. nih.gov

Table 4: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Fragment of this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (carbonyl) | 171.5 | 170.9 | 0.6 |

| O-CH₂ (methylene) | 68.2 | 67.8 | 0.4 |

| CH₃ (acetate) | 21.3 | 21.1 | 0.2 |

| CH (cyclohexyl, C1) | 35.8 | 35.5 | 0.3 |

Environmental Fate and Transport Mechanisms of Cyclohexylmethyl Acetate Compounds

Theoretical Frameworks for Environmental Fate Modeling (e.g., fugacity models, Markov chain principles)

Environmental fate models are essential tools for predicting the distribution and persistence of chemicals. researchgate.net They synthesize data on a chemical's properties and environmental conditions to estimate concentrations and transformation rates. cyf-kr.edu.pl These quantitative models improve the understanding of the managed system and can predict the long-term impacts of chemical releases. researchgate.net

Fugacity Models: A widely used framework is the multimedia fugacity model, which describes a chemical's "escaping tendency" from one environmental phase to another. unipd.it Introduced by G.N. Lewis in 1901, fugacity is a concept that helps in calculating the equilibrium partitioning of a chemical among different environmental compartments like air, water, soil, and sediment. wikipedia.org The model is built on mass balance equations for each compartment, considering inputs, outputs, and transformation processes. cyf-kr.edu.pl

Key parameters in fugacity models include:

Fugacity Capacity (Z-values): A proportionality constant that relates the concentration of a chemical in a phase to its fugacity. It is calculated from the substance's physical-chemical properties. wikipedia.org

Transport Parameters (D-values): These quantify the rates of processes like advection, reactions, and intermedia transport. wikipedia.org

Mass diffuses from areas of high fugacity to low fugacity, and equilibrium is reached when fugacities are equal across compartments. unipd.it This approach has been successfully applied to simulate the environmental fate of various organic contaminants and is a cornerstone of environmental risk assessments for new and existing chemicals, including fragrance materials. epa.govunipd.itresearchgate.net For instance, the Research Institute for Fragrance Materials (RIFM) employs a framework that uses models to predict environmental concentrations as part of a tiered risk assessment process. epa.gov

Markov Chain Principles: Another theoretical approach involves the use of Markov chain principles to model the environmental fate of chemicals. researchgate.net A Markov chain is a stochastic process that describes a sequence of events where the probability of each future event depends only on the current state. wikipedia.org In an environmental context, the "states" can be different environmental compartments. The model uses a transition matrix to describe the probability of a substance moving from one compartment to another within a given time unit. researchgate.net While extensively used in other scientific fields, the application of Markov chain models to the multimedia environmental fate of organic pollutants is a more recent development, primarily applied at a regional scale for pollutants like PAHs. researchgate.net

Degradation Pathways and Persistence in Environmental Compartments (e.g., abiotic and biotic processes in soil, water, and air)

The persistence of a compound like 2,3,6-Trimethylcyclohexylmethyl acetate (B1210297) in the environment is determined by its susceptibility to degradation through abiotic (non-biological) and biotic (biological) processes. libretexts.org

Abiotic Degradation: These processes involve the transformation of a chemical without the direct involvement of living organisms. navy.mil

Hydrolysis: As an ester, 2,3,6-Trimethylcyclohexylmethyl acetate can undergo hydrolysis, breaking the ester bond to form the corresponding alcohol (2,3,6-trimethylcyclohexanemethanol) and acetic acid. The rate of this reaction is dependent on pH and temperature. Studies on other organosilicon compounds have shown hydrolysis to be a major pathway for their initial elimination from the environment. researchgate.net

Photolysis: In the atmosphere and surface waters, compounds can be degraded by sunlight. Fragrance molecules are subject to photolysis and reactions with atmospheric oxidants like ozone (O3) and hydroxyl radicals (OH). researchgate.net

Biotic Degradation: This involves the breakdown of substances by microorganisms, which is a primary mechanism for the removal of many organic pollutants from soil and water. nih.govnih.gov The efficiency of biodegradation depends on the chemical's structure and environmental conditions. nih.govnih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms can metabolize complex organic molecules. For structurally related compounds like n-alkylcyclohexanes, degradation has been observed to proceed via the oxidation of the alkyl side chain followed by β-oxidation. nih.gov This pathway can yield intermediates such as cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.gov

Anaerobic Degradation: In environments lacking oxygen, such as deep sediments, different microbial pathways are active. While some anthropogenic compounds can be degraded anaerobically, the processes are often slower. nih.gov

The persistence of a chemical is often highly variable due to the multitude of influencing factors. nih.gov For this compound, its low estimated water solubility and high partition coefficient suggest it is likely to adsorb to soil and sediment, where degradation processes will primarily occur. thegoodscentscompany.com

Transport and Distribution in Multimedia Environments (e.g., atmospheric transport, partitioning between phases)

Once released, chemicals are transported within and between environmental compartments. libretexts.orgnih.gov Fragrance materials, designed to be volatile, are emitted into the air from a vast array of consumer products. researchgate.netnoaa.gov

Atmospheric Transport: As volatile organic compounds (VOCs), fragrances can be transported over long distances in the atmosphere. researchgate.net Their atmospheric lifetime is limited by reactions with oxidants and removal via wet and dry deposition. researchgate.net Emissions from scented products are now recognized as a significant source of urban air pollution, rivaling emissions from vehicles. noaa.gov

Partitioning: The distribution of a chemical in the environment is governed by its tendency to partition between different phases. The octanol-water partition coefficient (Kow), often expressed as logP or log Kow, is a key indicator of a chemical's hydrophobicity. nih.gov For this compound, the estimated logP is 4.364, indicating it is significantly more soluble in lipids and organic matter than in water. thegoodscentscompany.com This high logP value suggests that the compound will preferentially partition from water into:

Soil and Sediment: It will adsorb to the organic carbon fraction of soil and sediment. sfu.ca

Biota: It has the potential to accumulate in the fatty tissues of organisms. nih.gov

Therefore, while some portion of the compound will be present in water and air, the majority is expected to reside in soil, sediment, and living organisms. unipd.it

Bioaccumulation Potential in Non-Human Organisms and Trophic Transfer in Ecosystems

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (e.g., water). nih.gov This is a critical aspect of environmental risk assessment. sfu.ca

Bioaccumulation Potential: The potential for a chemical to bioaccumulate is a function of its hydrophobicity (indicated by logP) and its resistance to being metabolized and eliminated by the organism. nih.gov The high logP value of this compound (4.364) suggests a potential for bioaccumulation in aquatic and terrestrial organisms. thegoodscentscompany.comnih.gov Chemicals with a high logP tend to be readily absorbed from the water across gill membranes or from food in the gut and stored in lipid-rich tissues. nih.govsfu.ca While specific bioaccumulation factor (BCF) data for this compound are not readily available, its physical-chemical properties place it in a category of concern for bioaccumulation. For comparison, some synthetic musk fragrances are known to be highly bioaccumulative. safecosmetics.org

Trophic Transfer (Biomagnification): This is the process by which the concentration of a contaminant increases in successive levels of a food web. While bioaccumulation is a prerequisite, biomagnification does not occur for all bioaccumulative substances. It depends on the chemical's properties and the specific food web structure. sfu.ca For some persistent organic pollutants, biomagnification can be significant, leading to very high concentrations in top predators. epa.gov The potential for trophic transfer of cyclohexylmethyl acetate compounds would require specific study of their fate in environmental food webs.

The Research Institute for Fragrance Materials (RIFM) and other regulatory bodies assess fragrance ingredients using a group approach, where structurally related chemicals are evaluated together to estimate potential risks, including bioaccumulation. unl.edunih.gov

Table of Mentioned Compounds

Ecological Roles and Interactions of 2,3,6 Trimethylcyclohexylmethyl Acetate and Its Natural Analogues

Role as Secondary Metabolites in Microbial Ecology and Interspecies Communication

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. In microbial communities, these molecules are crucial for mediating a wide range of interactions. researchgate.net Bacteria, for instance, utilize elaborate chemical signaling systems to communicate both within their own species (intraspecies) and with other species (interspecies). nih.gov These chemical signals can regulate a variety of processes, including the production of virulence factors and the formation of biofilms. nih.gov

Although 2,3,6-trimethylcyclohexylmethyl acetate (B1210297) has not been specifically identified as a microbial secondary metabolite in current research, its ester linkage and hydrocarbon structure are common features in molecules involved in microbial communication. Acetate esters, for example, are known to be synthesized by various microorganisms, including bacteria and yeast. nih.gov The specific composition of volatile organic compounds (VOCs), which can include esters, is dependent on the microbial species and the environmental conditions, and these VOCs can act as signaling molecules. nih.govresearchgate.net

Interspecies communication is a fundamental aspect of microbial community function. thegoodscentscompany.com Bacteria can produce and detect chemical cues that provide information about their environment and the presence of other microbes. nih.gov This chemical dialogue allows for coordinated behaviors and metabolic activities within complex microbial consortia. researchgate.netthegoodscentscompany.com While direct evidence is lacking, it is conceivable that a compound like 2,3,6-trimethylcyclohexylmethyl acetate could function as part of the complex "volatilome"—the complete set of volatile organic compounds released by an organism—contributing to the chemical landscape that shapes microbial interactions. unavarra.es

Table 1: Examples of Microbial Communication Systems

| Communication System | Signal Molecule Type | Function | Organism Example |

| Quorum Sensing | Acyl-homoserine lactones (AHLs), Autoinducing peptides (AIPs) | Population density sensing, regulation of gene expression | Vibrio harveyi, Staphylococcus aureus |

| Two-Component Systems | Various environmental signals | Signal transduction, adaptation to environmental changes | Widespread in bacteria |

| Volatile Organic Compounds | Terpenes, Esters, Alcohols | Interspecies signaling, antifungal/antibacterial activity | Bacillus, Pseudomonas, Trichoderma |

Interactions with Other Organisms in Non-Human Biological Systems (e.g., anti-infective properties against non-human pathogens)

Many microbial secondary metabolites exhibit bioactive properties, including antimicrobial and anti-infective activities. These compounds can provide a competitive advantage to the producing organism by inhibiting the growth of other microbes in their vicinity. While there is no specific data on the anti-infective properties of this compound, the broader class of microbial volatile organic compounds (MVOCs) has been shown to have significant effects on other organisms. unavarra.es

For instance, certain MVOCs produced by fungi and bacteria can inhibit the growth of plant pathogens. unavarra.es The structural features of this compound, particularly the cyclohexane (B81311) ring, are found in various natural products with biological activity. However, without experimental data, any potential anti-infective role remains speculative. Research on the bioactivity of structurally similar compounds could provide insights into the potential functions of this compound.

Chemo-ecological Significance in Plant-Microbe or Microbe-Microbe Interactions

The interactions between plants and microbes are often mediated by a complex exchange of chemical signals. researchgate.netnih.gov Plants release a variety of compounds into the rhizosphere (the soil region around the roots) that can attract beneficial microbes or deter pathogens. lbl.govlbl.gov In turn, microbes produce compounds that can influence plant growth and development. nih.govmdpi.com

Volatile organic compounds are known to play a significant role in these interactions. For example, some bacterial VOCs can promote plant growth, while others can induce systemic resistance in plants against pathogens. unavarra.es Although this compound has not been directly implicated in plant-microbe interactions, its volatility suggests it could potentially act as an airborne signal. The chemical structure, a substituted cyclohexyl acetate, is related to compounds that are used as fragrances, indicating its potential to be dispersed in the environment. thegoodscentscompany.com

In microbe-microbe interactions, volatile signals can mediate both antagonistic and mutualistic relationships. The profile of emitted volatiles can be a key factor in determining the outcome of competitive interactions within a microbial community. nih.gov

Table 2: Examples of Molecules in Plant-Microbe Interactions

| Molecule Class | Example | Role | Source Organism |

| Flavonoids | Luteolin | Nod gene induction | Legumes |

| Strigolactones | GR24 (synthetic) | Arbuscular mycorrhizal fungi hyphal branching | Plants |

| Volatile Organic Compounds | 2,3-Butanediol | Plant growth promotion | Bacillus amyloliquefaciens |

| Phytohormones | Auxin (Indole-3-acetic acid) | Root development modulation | Plants and Microbes |

Potential for Bioremediation or Ecosystem Impact in Specific Environments

Microorganisms play a critical role in the biogeochemical cycling of elements and the degradation of organic pollutants. nih.gov The potential for a compound to be used in bioremediation often depends on its biodegradability. Some microorganisms have demonstrated the ability to degrade cyclohexane and related compounds. For instance, certain filamentous fungi can utilize cyclohexane as a carbon source. mdpi.com

The hydrolysis of cyclohexyl acetate to cyclohexanol (B46403) is a known chemical process and has been studied using various catalysts. researchgate.netresearchgate.net This suggests that microbial enzymes could potentially carry out a similar transformation, breaking down this compound. If this compound were to be introduced into an environment, its impact would depend on its persistence and the ability of the local microbial communities to metabolize it. The use of microorganisms to clean up environmental pollutants, a process known as bioremediation, is a well-established field. ecomena.org However, the specific role of this compound in such processes has not been investigated.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes Including Biocatalytic and Chemoenzymatic Approaches

The conventional chemical synthesis of fragrance esters often involves processes that are inefficient and generate significant waste. personalcaremagazine.com Future research is increasingly focused on biocatalytic and chemoenzymatic methods to create more sustainable and selective synthetic pathways.

Biocatalysis , the use of natural catalysts like enzymes, offers high selectivity under mild conditions. sphinxsai.com For cyclohexyl acetates, lipases are particularly promising. Research has demonstrated the efficacy of enzymes like Candida antarctica lipase (B570770) A (CALA) for the acetylation of cyclohexanol (B46403) derivatives, achieving high conversion rates. mdpi.comproquest.com This approach could be adapted for the synthesis of 2,3,6-Trimethylcyclohexylmethyl acetate (B1210297) from its corresponding alcohol, 2,3,6-trimethylcyclohexylmethanol. The use of whole-cell biocatalysts, such as Baker's yeast, further simplifies the process by eliminating the need for enzyme isolation and cofactor regeneration. sphinxsai.com

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both. A potential chemoenzymatic route could involve a chemical step to synthesize the core trimethylcyclohexane structure, followed by an enzymatic step for selective hydroxylation or acetylation. nih.govmdpi.com For instance, an engineered P450 monooxygenase could introduce a hydroxyl group at a specific position on the trimethylcyclohexane skeleton, which is then esterified by a lipase. nih.gov This multi-step cascade approach allows for the creation of complex molecules with high precision and reduced environmental impact. mdpi.com

Table 1: Comparison of Synthetic Approaches for Cyclohexyl Acetates

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis | Chemoenzymatic Synthesis |

|---|---|---|---|

| Catalyst | Strong acids, metal catalysts | Isolated enzymes or whole cells (e.g., lipases, ADHs) | Combination of chemical and biological catalysts |

| Conditions | High temperature and pressure | Mild (room temperature, atmospheric pressure) | Often mild for enzymatic steps |

| Selectivity | Often low, producing isomeric mixtures | High stereoselectivity and regioselectivity | High, guided by the enzymatic step |

| Sustainability | Relies on petrochemicals, can produce hazardous waste | Uses renewable resources, biodegradable catalysts | Reduces reliance on harsh chemicals, improves atom economy |

| Example | Acid-catalyzed esterification of cyclohexanol | Lipase-mediated acetylation of 4-(tert-butyl)cyclohexanol mdpi.com | Metal-catalyzed Heck coupling followed by enzymatic reduction mdpi.com |

Discovery and Engineering of Undiscovered Biosynthetic Pathways for Cyclohexyl Acetates

While many fragrance compounds are synthesized chemically, nature offers a vast repository of biosynthetic pathways for producing complex molecules. The cyclohexyl moiety is a common structural motif in many natural products, including terpenes and steroids. beilstein-journals.orgpharmablock.com Future research will likely focus on discovering and harnessing these natural pathways for the production of novel cyclohexyl acetates.

The biosynthesis of terpenes, for example, starts from simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. beilstein-journals.orgmdpi.comnih.govnih.gov Terpene synthases then cyclize these precursors into a vast array of hydrocarbon skeletons. beilstein-journals.org It is plausible that pathways exist in plants or microorganisms that produce a 2,3,6-trimethylcyclohexane backbone.

Once a relevant biosynthetic pathway is identified, metabolic engineering and synthetic biology can be used to optimize it for industrial production. beilstein-journals.orgresearchgate.net This involves:

Pathway Elucidation: Identifying the genes and enzymes responsible for producing the target scaffold.

Heterologous Expression: Transferring the identified genes into a microbial host like E. coli or yeast (Saccharomyces cerevisiae), which are well-understood and easily scalable. researchgate.net

Flux Optimization: Engineering the host's metabolism to increase the flow of carbon towards the production of the desired compound, for example, by upregulating precursor supply pathways or knocking out competing pathways. beilstein-journals.orgmdpi.com

By engineering microbial cell factories, it may be possible to produce 2,3,6-trimethylcyclohexylmethyl acetate or similar valuable compounds from simple, renewable feedstocks like sugars. mdpi.comkaust.edu.sa

Integration of Advanced Spectroscopic Fingerprinting with Omics Technologies for Natural Product Discovery

The search for novel bioactive compounds and biosynthetic pathways is greatly enhanced by modern analytical techniques. The integration of spectroscopic "fingerprinting" with "omics" technologies provides a powerful platform for natural product discovery. nih.gov

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system, providing a chemical fingerprint of its metabolic state. wikipedia.orgnih.gov When searching for new cyclohexyl acetates in complex natural sources like plant extracts, untargeted metabolomics can be employed. psu.edu

Advanced spectroscopic techniques are central to this approach:

Mass Spectrometry (MS): Techniques like Gas Chromatography-MS (GC-MS) and Electrospray Ionization-MS (ESI-MS) separate and identify compounds based on their mass-to-charge ratio and fragmentation patterns, creating a distinct fingerprint. wikipedia.orgaboca.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information about the molecules in a sample, offering a different but complementary fingerprint. aboca.com

By combining these spectroscopic fingerprints with chemometrics and bioinformatics, researchers can rapidly screen thousands of metabolites in a plant or microbial extract. nih.govwikipedia.org This "fingerprinting" can differentiate samples, identify known compounds, and, most importantly, highlight novel or unknown molecules that warrant further investigation for their potential as new fragrances like this compound. aboca.com

Application of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) models are a key application. These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or, in this case, its odor. nih.gov By training an ML algorithm on a large dataset of known fragrance molecules and their scent characteristics, a predictive QSAR model can be built. researchgate.netnih.gov This model can then be used to:

Predict Odor: Estimate the scent profile of a new, unsynthesized molecule.

Guide Design: Identify which structural modifications to this compound are most likely to result in a desired change in fragrance.

Virtual Screening: Rapidly screen a virtual library of thousands of potential derivatives to prioritize the most promising candidates for synthesis.

Table 2: AI/ML Applications in Fragrance Compound Research

| Application | Description | Potential Impact on Cyclohexyl Acetates |

|---|---|---|

| QSAR Modeling | Predicts odor characteristics based on molecular structure. nih.gov | Predicts the scent of novel this compound derivatives. |

| Generative Models | Designs new molecular structures with desired properties. | Creates entirely new cyclohexyl acetate structures optimized for specific fragrance notes. |

| Predictive Analytics | Forecasts technical properties like stability and potential for irritation. github.io | Ensures new fragrance candidates meet regulatory and performance standards early in development. |

| Data Mining | Analyzes vast databases of formulas to find successful ingredient patterns. chemicalbull.com | Identifies optimal combinations of cyclohexyl acetates with other fragrance materials. |

Sustainable Chemistry and Green Synthesis Initiatives for Cyclohexyl Acetate Production and Derivatization

The fragrance industry is increasingly moving towards more sustainable practices, driven by both regulatory pressure and consumer demand. personalcareinsights.com Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.io

For the production of this compound and its derivatives, green chemistry initiatives focus on several key areas:

Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable resources like biomass. personalcaremagazine.comsophim.com Terpene-based pathways are a prime example of using plant-derived feedstocks. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of material from the reactants into the final product, thus minimizing waste. labmanager.com

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. personalcaremagazine.com Biocatalysis in supercritical CO₂ has shown promise for fragrance synthesis, as it combines a green solvent with an efficient catalyst. personalcaremagazine.com

Energy Efficiency: Utilizing catalysts (like enzymes) that operate at ambient temperature and pressure, reducing the energy consumption of the process. kaust.edu.sa

Waste Prevention: Designing syntheses to prevent waste rather than treating it after it has been created. fatfinger.io Continuous flow chemistry, for example, can improve efficiency and reduce waste compared to traditional batch processing. nih.gov

By embracing these principles, the synthesis of cyclohexyl acetates can become more environmentally friendly, economically viable, and aligned with the growing global demand for sustainable products. fatfinger.io

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Trimethylcyclohexylmethyl acetate?

Methodological Answer:

- Retrosynthesis Planning : Use AI-driven tools (e.g., Template_relevance models) to predict feasible routes by analyzing structural analogs like 3,3,5-Trimethylcyclohexyl acrylate. These models leverage databases (e.g., Reaxys, Pistachio) to propose one-step reactions or functional group transformations .

- Oxidative Pathways : Explore oxidation of trimethylphenol derivatives (e.g., 2,3,6-Trimethylphenol) as a precursor, as demonstrated in patented methods for benzoquinone synthesis .

- Esterification : Optimize reaction conditions (e.g., acid catalysts, solvent systems) for ester formation, referencing thermodynamic data from ethyl acetate analogs to guide equilibrium control .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to identify methyl group splitting patterns and cyclohexyl ring conformation. Compare with computational predictions of diastereomeric shifts.

- Chromatography : Employ chiral GC or HPLC columns to resolve enantiomers, referencing separation techniques validated for structurally similar esters like cholesteryl acetate .

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration using diffraction data, as applied to bicyclic terpene acetates .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection, following guidelines for structurally related brominated cyclohexanes (e.g., (Bromomethyl)cyclohexane) .

- Waste Disposal : Segregate waste by polarity and toxicity, adhering to protocols for phenolic acetates (e.g., 2,3,5-Trimethyl-1,4-phenylene diacetate) to prevent environmental contamination .

- First Aid : Implement protocols for ester exposure (e.g., skin decontamination with soap/water, inhalation management) as outlined in safety data sheets for methyl thienyl acetate .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported NMR data for stereoisomers?

Methodological Answer:

- DFT Calculations : Perform density functional theory (DFT) simulations to predict and chemical shifts for each diastereomer. Cross-validate with experimental data from analogs like 3,3,5-Trimethylcyclohexyl acrylate .

- Dynamic Effects : Account for ring-flipping dynamics in cyclohexane derivatives using molecular dynamics (MD) simulations to explain anomalous splitting patterns .

- Machine Learning : Train models on public NMR databases (e.g., PubChem) to predict shifts for understudied trimethylcyclohexyl esters .

Q. What strategies mitigate thermal instability during high-temperature reactions of this compound?

Methodological Answer:

- Stabilizer Screening : Test antioxidants (e.g., BHT) or radical scavengers, as applied to labile terpene acetates .

- Reaction Engineering : Use flow chemistry to minimize residence time at elevated temperatures, referencing ethyl acetate pyrolysis studies for kinetic insights .

- In Situ Monitoring : Deploy FTIR or Raman spectroscopy to detect degradation intermediates (e.g., cyclohexene derivatives) and adjust conditions in real time .

Q. How can researchers validate the environmental fate of this compound in ecotoxicology studies?

Methodological Answer:

- Biodegradation Assays : Use OECD 301 guidelines to assess microbial breakdown, comparing results with structurally similar esters (e.g., ethylhexyl acetate) .

- Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition tests, referencing protocols for chlorinated phenol acetates .

- QSAR Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools trained on EPA DSSTox data .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS Optimization : Use selective ion monitoring (SIM) to distinguish impurities (e.g., trimethylphenol residues) from the parent compound, as validated for ethyl acetate .